Studies have shown that BA, when used alone or in combination with other plant hormones like auxins, can significantly increase shoot multiplication rates in various plant species. This allows researchers to rapidly generate large numbers of genetically identical plants for further experimentation or propagation purposes.
Benzyladenine plays a vital role in inducing somatic embryogenesis, a process where embryos form from vegetative (non-reproductive) cells. This technique is valuable for plant improvement programs and germplasm conservation efforts.
Scientific research demonstrates that BA can stimulate the formation of adventitious buds, which are new buds that arise from unexpected locations on a plant, such as on roots or leaves []. This ability is useful for regenerating whole plants from various plant tissues and facilitating plant propagation [].
Beyond its role in plant propagation, benzyladenine is being explored for its potential to enhance plant tolerance to various environmental stresses. Research suggests that BA application can:
Studies have shown that BA can increase root growth and stomatal closure, which helps plants conserve water during drought conditions.
Scientific evidence indicates that BA can activate plant defense mechanisms, potentially improving resistance to certain pathogens.
Research suggests that BA application can mitigate the negative effects of salt stress on plants by modulating gene expression and enhancing antioxidant activity.
6-Benzylaminopurine, also known as benzyl adenine, is a synthetic compound classified as a cytokinin, which is a type of plant hormone. Its chemical formula is C₁₂H₁₁N₅, and it has a molecular weight of 225.25 g/mol. This compound is primarily utilized in agriculture to promote plant growth and development by stimulating cell division and differentiation. It is particularly effective in enhancing the growth of shoots and delaying leaf senescence, making it valuable for various horticultural applications .
6-Benzylaminopurine appears as a colorless to off-white or yellow powder and is known for being slightly soluble in ethanol but insoluble in water. It is stable under acidic and alkaline conditions, although it can be corrosive at high concentrations .
Benzyladenine mimics the effects of natural cytokinins by binding to cytokinin receptors in plant cells []. This binding triggers a cascade of signaling events that regulate various cellular processes, including cell division, shoot and bud formation, and seed germination []. Benzyladenine can also influence gene expression and promote the uptake of nutrients by plants [].
In laboratory settings, 6-benzylaminopurine can be synthesized through the reaction of adenine with benzylamine in the presence of specific catalysts. For example, one synthesis method involves heating adenine with sodium benzylate and benzyl alcohol, producing sodium salt of 6-benzylaminopurine with high yields .
The biological activity of 6-benzylaminopurine is significant in both plant physiology and potential medical applications. In plants, it acts as a growth regulator that influences various developmental processes such as:
In addition to its agricultural uses, studies have shown that 6-benzylaminopurine may have potential in medical applications, particularly in cancer research. It has been observed to stimulate lipid production in certain microalgae strains, which could be beneficial for biofuel production and other industrial applications .
Several methods exist for synthesizing 6-benzylaminopurine, including:
6-Benzylaminopurine has a wide range of applications:
Research indicates that 6-benzylaminopurine interacts with various biochemical pathways within plants. For example:
These interactions suggest that 6-benzylaminopurine not only affects growth but also plays a role in stress responses within plants.
Several compounds share structural similarities with 6-benzylaminopurine, including:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Zeatin | Contains an isoprenoid side chain | More potent in promoting shoot formation |
Kinetin | Contains a carbonyl group | Known for anti-aging effects on plants |
Thidiazuron | Contains a thiadiazole ring | Stronger cytokinin activity than 6-benzylaminopurine |
While these compounds also function as cytokinins, 6-benzylaminopurine is unique due to its specific effects on delaying senescence and enhancing post-harvest quality in agricultural products . Its versatility makes it an essential tool in both agriculture and biotechnology.
6-Benzylaminopurine (6-BAP) emerged from pioneering work in plant physiology during the mid-20th century. The compound was first synthesized and tested in the laboratories of Folke K. Skoog at the University of Wisconsin–Madison, a key figure in plant growth regulator research. Skoog’s team, building on the discovery of kinetin (a natural cytokinin) by Carlos O. Miller in 1954, developed synthetic cytokinins to study plant cell division. 6-Benzylaminopurine was among the first synthetic cytokinins created, with its ability to stimulate cell division and organogenesis in plant tissues documented in seminal studies. The compound’s utility in extending the shelf life of cut flowers and vegetables was recognized early, cementing its role in agricultural and horticultural applications.
6-Benzylaminopurine belongs to the 6-alkylaminopurine class, a subgroup of adenine derivatives. Its systematic IUPAC name is N-Benzyl-1H-purin-6-amine, reflecting its structure: a purine ring with a benzyl group attached to the N⁶ position. Common synonyms include:
The compound’s CAS registry number is 1214-39-7, and its molecular formula is C₁₂H₁₁N₅.
As a first-generation synthetic cytokinin, 6-BAP holds historical and practical significance in plant biology. It is integral to Murashige and Skoog (MS) medium, a foundational formulation for plant tissue culture developed in 1962. The compound’s ability to regulate cell division, delay senescence, and enhance fruit size has made it a staple in studies of plant development. Unlike natural cytokinins, 6-BAP’s synthetic origin allows precise control over concentration and application, enabling breakthroughs in understanding hormonal crosstalk in plants.
6-Benzylaminopurine’s structure consists of a purine backbone modified at the N⁶ position with a benzyl group (Figure 1). Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular weight | 225.25 g/mol | |
Melting point | 234–235°C | |
Water solubility | 60 mg/L (20°C) | |
Stability | Stable in acidic/alkaline conditions | |
Log P (octanol-water) | 2.13 |
The compound is sparingly soluble in organic solvents but dissolves in dimethylformamide and dimethyl sulfoxide. Its stability under diverse conditions facilitates its use in laboratory and agricultural settings.
Structural formula:
$$
\text{C}{12}\text{H}{11}\text{N}_5 \quad \text{(IUPAC: } N\text{-Benzyl-1H-purin-6-amine)}
$$
The benzyl group enhances lipid solubility, enabling membrane penetration and interaction with intracellular cytokinin receptors. Nuclear magnetic resonance (NMR) studies confirm the substitution pattern, with characteristic signals for the purine ring and benzyl protons.
6-Benzylaminopurine possesses the molecular formula C₁₂H₁₁N₅ with a molecular weight of 225.25 g/mol [1] [2] [3]. The compound is characterized by a purine ring system substituted at the 6-position with a benzylamino group, forming the complete chemical name N-benzyl-9H-purin-6-amine. The International Union of Pure and Applied Chemistry nomenclature system identifies this compound through its unique Chemical Abstracts Service registry number 1214-39-7 [1] [2] [3].
The physical characteristics of 6-benzylaminopurine present as a crystalline powder exhibiting a white to light yellow coloration [4] [5] [6]. The compound demonstrates remarkable thermal stability with a well-defined melting point range of 229-233°C [4] [6]. Unlike many organic compounds, 6-benzylaminopurine does not exhibit a conventional boiling point as it undergoes thermal decomposition before reaching the liquid-vapor equilibrium [4].
The molecular density of 6-benzylaminopurine measures 1.4 g/cm³, indicating a relatively compact crystalline structure [4]. The compound exhibits limited water solubility, with approximately 60 mg/L dissolution capacity at 20°C, classifying it as slightly soluble in aqueous media [4] [7]. However, the solubility profile varies significantly across different organic solvents, showing good solubility in methanol and acetone, slight solubility in ethyl acetate, dichloromethane, and toluene, while remaining essentially insoluble in n-hexane [4].
Table 1: Physical and Chemical Properties of 6-Benzylaminopurine
Property | Value | Reference Citation |
---|---|---|
Molecular Formula | C₁₂H₁₁N₅ | [1] [2] [3] |
Molecular Weight (g/mol) | 225.25 | [1] [2] [3] |
CAS Number | 1214-39-7 | [1] [2] [3] |
Physical State | Crystalline powder | [4] [5] [6] |
Color/Appearance | White to light yellow | [4] [5] [6] |
Melting Point (°C) | 229-233 | [4] [6] |
Boiling Point (°C) | Not applicable (decomposes) | [4] |
Density (g/cm³) | 1.4 | [4] |
Water Solubility (mg/L) | 60 at 20°C (slightly soluble) | [4] [7] |
Solubility in Organic Solvents | Soluble in methanol, acetone; slightly soluble in ethyl acetate, dichloromethane, toluene; insoluble in n-hexane | [4] |
pH (predicted) | 9.36 ± 0.20 | [4] |
Stability | Stable under normal conditions | [4] |
LogP | 1.570 | [4] |
Flash Point (°F) | 103 | [4] |
Vapor Pressure (mm Hg at 20°C) | 3.3 | [4] |
InChI Key | NWBJYWHLCVSVIJ-UHFFFAOYSA-N | [1] [2] |
SMILES | C(Nc1ncnc2nc[nH]c12)c3ccccc3 | [1] [8] |
The compound exhibits basic characteristics with a predicted pH value of 9.36 ± 0.20, consistent with the presence of amino groups within the purine structure [4]. The partition coefficient (LogP) value of 1.570 indicates moderate lipophilicity, suggesting balanced hydrophilic and hydrophobic properties that influence its biological activity and solubility characteristics [4].
The conventional synthesis of 6-benzylaminopurine primarily relies on nucleophilic substitution reactions involving 6-chloropurine as the starting material. The traditional condensation method represents the most straightforward approach, utilizing the direct reaction between 6-chloropurine and benzylamine under controlled thermal conditions [4] [9] [10].
In the basic traditional method, equimolar quantities of 6-chloropurine and benzylamine are combined and heated to temperatures ranging from 70-80°C. The reaction can be facilitated through conventional heating or microwave irradiation, with the latter providing enhanced reaction kinetics and improved energy efficiency [4]. The mechanism involves nucleophilic attack by the benzylamine nitrogen on the electron-deficient C-6 position of the chloropurine, resulting in the displacement of the chloride ion and formation of the desired benzylaminopurine product.
The reaction yields typically range from 75-85% under optimized conditions, with the primary limitation being the formation of side products resulting from incomplete conversion or thermal decomposition [4] [9] [10]. Temperature control proves critical in this synthesis, as excessive heat can lead to degradation of both starting materials and products, while insufficient thermal energy results in incomplete reaction conversion.
A modified version of the traditional method incorporates triethylamine as a base catalyst to improve reaction efficiency and yield. This enhancement addresses the acidic conditions generated during the nucleophilic substitution process, where hydrogen chloride formation can impede the reaction progress [11] [12]. The presence of triethylamine neutralizes the evolving acid, maintaining optimal reaction conditions and preventing product degradation.
Contemporary industrial synthesis of 6-benzylaminopurine has evolved to incorporate advanced process optimization techniques that enhance both yield and economic viability. Modern production methods focus on solvent selection, temperature control, and purification strategies that minimize waste generation while maximizing product quality [10] [13].
The industrial-scale synthesis typically employs ethanol as the preferred solvent system due to its favorable properties including appropriate boiling point, good solubility characteristics for both reactants and products, and relatively low environmental impact [10]. The process begins with the dissolution of 6-chloropurine in ethanol, followed by the controlled addition of benzylamine under an inert atmosphere to prevent oxidative side reactions.
Temperature management in industrial processes involves precise control systems that maintain optimal reaction temperatures while preventing hotspot formation that could lead to product decomposition. The typical industrial protocol maintains reaction temperatures between 60-80°C with continuous monitoring to ensure consistent product quality [13].
Purification strategies in modern industrial processes incorporate crystallization techniques that exploit the differential solubility characteristics of the product versus impurities. The crude reaction mixture undergoes controlled cooling to precipitate the pure 6-benzylaminopurine crystals, which are subsequently washed with appropriate solvents to remove residual impurities [10] [13].
Quality control measures in industrial production include high-performance liquid chromatography analysis to verify product purity, typically achieving specifications of 98.5% or higher purity levels [6]. The industrial yields commonly exceed 85-95% through optimized reaction conditions and efficient purification protocols [10] [13].
The condensation reaction between 6-chloropurine and benzylamine represents the cornerstone synthetic approach for 6-benzylaminopurine production. This nucleophilic aromatic substitution reaction exploits the electrophilic nature of the C-6 position in the chloropurine substrate, which is activated by the electron-withdrawing effects of the adjacent nitrogen atoms in the purine ring system [11] [12].
The reaction mechanism proceeds through a classical addition-elimination pathway where the benzylamine nucleophile attacks the electrophilic carbon bearing the chlorine substituent. The initial formation of a tetrahedral intermediate is followed by elimination of the chloride leaving group, resulting in the formation of the C-N bond characteristic of the final product [11].
Optimization of the condensation reaction requires careful consideration of several parameters including solvent selection, temperature control, and the use of appropriate base catalysts. Research has demonstrated that polar aprotic solvents such as n-propanol provide optimal conditions for the reaction, as they stabilize the charged intermediates while not interfering with the nucleophilic attack [12].
The enhanced condensation methodology incorporates a two-stage temperature protocol beginning with low-temperature mixing at 0°C to ensure homogeneous reactant distribution, followed by elevated temperature reaction at 100°C for approximately 5 hours [11] [12]. This temperature profile minimizes side reactions while ensuring complete conversion of starting materials.
Base catalysis plays a crucial role in optimizing the condensation reaction efficiency. Triethylamine serves as an effective base catalyst by neutralizing the hydrogen chloride byproduct, preventing the acidic conditions that could protonate the benzylamine nucleophile and reduce its reactivity [11]. The typical molar ratio employed in optimized protocols utilizes 1:1:2 proportions of 6-chloropurine:benzylamine:triethylamine respectively [12].
Alternative synthetic strategies for 6-benzylaminopurine production utilize hypoxanthine as the foundational starting material, offering distinct advantages in terms of starting material accessibility and reaction control. The hypoxanthine-based approach represents a multi-step synthesis pathway that provides enhanced control over intermediate formation and purification [12].
The initial step in the hypoxanthine-based synthesis involves the chlorination of hypoxanthine using phosphorus oxychloride in the presence of diisopropylethylamine. This transformation converts the hydroxyl group at the 6-position to a chloride, generating 6-chloropurine as an intermediate product [12]. The chlorination reaction typically achieves yields of approximately 95%, demonstrating the high efficiency of this transformation.
The chlorination process requires careful temperature control, with reactions conducted under reflux conditions at 130°C for approximately 4 hours. The use of phosphorus oxychloride serves dual purposes as both chlorinating agent and reaction solvent, eliminating the need for additional solvent systems [12]. Following the chlorination step, excess phosphorus oxychloride is removed through distillation under reduced pressure.
The subsequent amination step follows similar protocols to the direct condensation methods previously described. The freshly prepared 6-chloropurine undergoes nucleophilic substitution with benzylamine under controlled conditions to generate the final 6-benzylaminopurine product [12].
Table 2: Synthesis Methods for 6-Benzylaminopurine
Method | Starting Materials | Reaction Conditions | Yield (%) | Advantages | Reference Citation |
---|---|---|---|---|---|
Traditional Condensation Method | 6-Chloropurine + Benzylamine | Heat to 70-80°C or microwave | ~75-85 | Simple, direct method | [4] [9] [10] |
Modified Condensation with Triethylamine | 6-Chloropurine + Benzylamine + Triethylamine | Cold (0°C) n-propanol, then 100°C for 5h | ~80-90 | Higher yield, better control | [11] [12] |
Sodium Benzylate Method | Adenine + Sodium benzylate + Benzyl alcohol | Boil for 2.5h with stirring, pH adjustment | 94 (sodium salt) | High yield, scalable | [14] |
Industrial Scale Method | 6-Chloropurine + Benzylamine (optimized) | Ethanol solvent, controlled temperature | ~85-95 | Optimized for large scale | [10] [13] |
Hypoxanthine-Based Approach | Hypoxanthine → 6-Chloropurine → Product | POCl₃ chlorination, then amination | 95 (chlorination step) | Multi-step control | [12] |
The hypoxanthine-based methodology offers several advantages including the accessibility of hypoxanthine as a naturally occurring purine derivative and the ability to control the purity of intermediate compounds through selective purification steps. However, the multi-step nature of this approach requires additional processing time and resources, which may impact overall economic considerations for large-scale production applications [12].
Alternative variations of the hypoxanthine approach utilize different chlorinating agents and reaction conditions to optimize the transformation efficiency. Research has explored the use of other chlorinating systems including thionyl chloride and phosphorus pentachloride, though phosphorus oxychloride remains the preferred reagent due to its superior reaction control and product purity characteristics [12].
Irritant;Health Hazard;Environmental Hazard